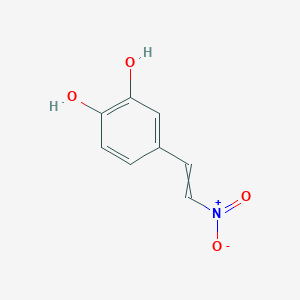

1-Nitro-2-(3,4-dihydroxyphenyl)ethylene

Description

Contextualization within Organic and Medicinal Chemistry Scaffolds

This molecule is a hybrid of three key structural motifs:

Nitro-Stilbene Core: The ethylene (B1197577) bridge connecting the phenyl and nitro groups places it within the broader family of stilbene (B7821643) derivatives. Stilbenes are known for their diverse biological activities. hmdb.ca

Catechol Moiety: The presence of the 3,4-dihydroxyphenyl group, also known as a catechol group, is a crucial feature. Catechols are found in many biologically active natural products and are known to be potent antioxidants. nih.gov

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule, making it a subject of interest in medicinal chemistry. nih.gov

Rationale for Scientific Investigation of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene

The scientific rationale for investigating this compound stems from the promising biological activities associated with its constituent parts. The combination of a catechol, a known antioxidant and metal chelator, with a nitrostyrene (B7858105) framework, which can participate in various biological interactions, makes this compound a compelling candidate for further research. A related compound, 1-nitro-2-phenylethane, has shown anti-inflammatory properties, suggesting that the target molecule could exhibit similar or enhanced activities. researchgate.net

Overview of Research Trajectories for Related Nitro-Stilbene and Catechol Derivatives

Research into related compounds has followed several promising trajectories:

Nitro-Stilbene Derivatives: Many nitro-stilbene analogs have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The nitro group's ability to modulate the electronic and steric properties of the stilbene scaffold has been a key focus of these investigations.

Catechol Derivatives: The antioxidant and pro-oxidant activities of catechol derivatives have been extensively studied. Their ability to scavenge free radicals and interact with metal ions has led to their investigation in the context of neurodegenerative diseases and cancer. nih.gov

Significance of the Ethylene Linkage, Nitro Group, and Dihydroxyphenyl Moiety in Molecular Design

Ethylene Linkage: The ethylene bridge provides a specific spatial arrangement between the two functional ends of the molecule. This linkage is relatively rigid, influencing how the molecule can interact with biological targets.

Nitro Group: As a potent electron-withdrawing group, the nitro group polarizes the ethylene double bond, making the molecule susceptible to nucleophilic attack. This reactivity can be harnessed for therapeutic purposes. nih.gov

Dihydroxyphenyl Moiety (Catechol): The two hydroxyl groups on the phenyl ring are crucial for the molecule's antioxidant properties. They can donate hydrogen atoms to neutralize free radicals and can also chelate metal ions, which can be important in various pathological conditions. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-(2-nitroethenyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H |

InChI Key |

LLJASJHXECDHOM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Nitro 2 3,4 Dihydroxyphenyl Ethylene

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene points to a disconnection at the carbon-carbon double bond. This bond is strategically formed through a condensation reaction. The analysis identifies two primary precursors: 3,4-dihydroxybenzaldehyde (B13553) and nitromethane (B149229). This approach is characteristic of the Henry reaction (also known as the nitro-aldol reaction), a classical and effective method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. The catechol moiety of 3,4-dihydroxybenzaldehyde and the nitro group of nitromethane are the key functional groups that participate in the synthesis to form the target molecule.

Development of Classical and Modern Synthetic Routes

The synthesis of nitrostyrene (B7858105) derivatives is a well-established area of organic chemistry, with the Henry-Knoevenagel condensation being a primary route.

Multi-step Organic Synthesis Approaches

The most common synthetic pathway for this compound involves a base-catalyzed condensation of 3,4-dihydroxybenzaldehyde with nitromethane. The reaction typically proceeds in two stages:

Nitro-aldol Addition: A base, such as sodium hydroxide (B78521) or an amine, deprotonates nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde, forming a β-nitro alcohol intermediate.

Dehydration: The intermediate β-nitro alcohol readily undergoes dehydration, often facilitated by acid or heat, to eliminate a molecule of water and form the stable conjugated ethylene (B1197577) double bond of the final product.

In some protocols, the dehydration occurs spontaneously under the reaction conditions, leading to a one-pot synthesis of the final nitrostyrene derivative.

Stereoselective Synthesis Considerations for Ethylene Isomers

The ethylene double bond in this compound can exist as two geometric isomers: (E)-trans and (Z)-cis. The condensation reaction often leads to the formation of the (E)-trans isomer as the major or exclusive product due to its greater thermodynamic stability, which minimizes steric hindrance between the aromatic ring and the nitro group.

However, achieving high stereoselectivity is a key consideration. Some synthetic methods may produce a mixture of isomers, necessitating purification. Modern synthetic strategies focus on controlling the reaction conditions or employing specific catalysts to favor the formation of the desired (E)-isomer. For instance, certain copper(II)-promoted, one-pot procedures for synthesizing β-nitrostyrenes from styrenes have shown high selectivity for the trans-isomer.

Catalytic Methods for Enhanced Efficiency

The efficiency of the condensation reaction can be significantly enhanced through catalysis. While simple bases like alkali hydroxides or primary amines are effective, modern approaches utilize more sophisticated catalytic systems.

Homogeneous Catalysis: Ammonium acetate (B1210297) is a frequently used catalyst that facilitates both the condensation and dehydration steps.

Heterogeneous Catalysis: Solid-supported catalysts, such as amine-functionalized silica (B1680970) or zirconia, offer advantages like easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles.

Metal-Based Catalysis: Copper(II) complexes, sometimes in conjunction with chiral ligands, have been employed to catalyze Henry reactions, offering high yields and, in some cases, enantioselectivity for the intermediate nitro-alcohol.

Optimization of Reaction Conditions and Yield for Scalable Production

To maximize the yield and ensure the process is viable for large-scale production, optimization of several reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

A systematic approach to optimization involves varying one parameter while keeping others constant to determine its effect on the reaction yield. For example, a study might compare different catalysts at various concentrations or screen a range of solvents to find the optimal medium that maximizes solubility of reactants and facilitates product formation. Protic solvents like ethanol (B145695) are often effective, but solvent-free conditions are also being explored. Temperature and reaction time are interdependent; higher temperatures can reduce reaction times but may also lead to the formation of byproducts. Microwave-assisted methods have been shown to drastically reduce reaction times from hours to minutes while maintaining high yields.

Below is an illustrative data table showing a hypothetical optimization study for the synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Methanol | 15 | 4 | 80 |

| 2 | NH₄OAc | Ethanol | Reflux | 6 | 85 |

| 3 | NH₄OAc | Nitromethane | 100 | 4 | 88 |

| 4 | Cu(OAc)₂ | Ethanol | 25 | 3 | 92 |

| 5 | Solid Base | No Solvent | 80 | 1 | 90 |

| 6 | NH₄OAc (MW) | Nitromethane | 150 | 0.08 | 91 |

This table is for illustrative purposes and does not represent actual experimental data.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.

Waste Prevention: Designing the reaction to have high atom economy, where most of the atoms from the reactants are incorporated into the final product. The condensation reaction is inherently efficient in this regard.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives. This includes using water or ethanol instead of chlorinated solvents, or developing solvent-free reaction conditions. Catalyst-free reactions promoted by tap water have been reported for the Henry reaction.

Design for Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using microwave irradiation to shorten reaction times significantly.

Use of Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. The use of recyclable heterogeneous or biocatalysts, such as enzymes, further enhances the green credentials of the synthesis.

Use of Renewable Feedstocks: While not always feasible for the precursors of this specific compound, the broader principle encourages sourcing starting materials from renewable biological sources.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of this compound and its analogues typically proceeds via a Henry reaction, which involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane. mdma.chwikipedia.org For the parent compound, this involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane. To synthesize derivatives, substituted benzaldehydes or different nitroalkanes are employed. mdma.chmdpi.com The reactivity of the catechol moiety often necessitates the use of protecting groups, such as methoxy (B1213986) or ethylenedioxy groups, on the dihydroxyphenyl ring during synthesis, which can be later removed if the free catechol is desired. mdpi.com

Modification and Substitution of the Nitro Group

The nitro group is a key functional group that can be readily transformed into other functionalities. One of the most common modifications is its reduction to an amine, which can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) in conjunction with copper(II) chloride provides a facile method for the complete reduction of both the nitro group and the double bond of β-nitrostyrenes to yield phenethylamines. nih.gov Another approach involves the use of ammonia (B1221849) borane (B79455) in deep eutectic solvents, which chemoselectively reduces the double bond to afford nitroalkanes. beilstein-journals.org While not specifically documented for this compound, denitrative cross-coupling reactions represent another strategy to replace the nitro group with other substituents. nih.gov

Table 1: Examples of Nitro Group Reduction in Nitrostyrene Derivatives

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| Substituted β-nitrostyrenes | NaBH4/CuCl2 | Substituted Phenethylamines | nih.gov |

| Nitrostyrenes | BH3NH3 in DES | Nitroalkanes | beilstein-journals.org |

| ω-Nitrostyrene | Lithium aluminum hydride | β-Phenylethylamine | mdma.ch |

Functionalization and Substitution Patterns on the Dihydroxyphenyl Ring

Modification of the dihydroxyphenyl ring is typically achieved by starting with a pre-functionalized benzaldehyde derivative in the Henry reaction. This allows for the introduction of a wide variety of substituents onto the aromatic ring. For instance, analogues of this compound have been synthesized with the dihydroxy groups protected as dimethoxy or ethylenedioxy moieties. mdpi.com The use of differently substituted benzaldehydes allows for the introduction of various alkoxy groups, which can influence the electronic properties and lipophilicity of the molecule. mdpi.com Regioselective protection of one of the hydroxyl groups of 3,4-dihydroxybenzaldehyde is also a viable strategy to enable further selective functionalization. mdpi.com

Table 2: Synthesis of Dihydroxyphenyl Ring Analogues of this compound via the Henry Reaction

| Aldehyde Starting Material | Nitroalkane | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Nitromethane | 1-Nitro-2-(3,4-dimethoxyphenyl)ethylene | 50.5% | mdpi.com |

| 3,4-Ethylenedioxybenzaldehyde | Nitromethane | 1-Nitro-2-(3,4-ethylenedioxyphenyl)ethylene | 72.5% | mdpi.com |

Alterations to the Ethylene Bridge

The ethylene bridge of this compound can be modified in several ways. One common alteration is the introduction of a methyl group at the β-position of the ethylene bridge by using nitroethane instead of nitromethane in the Henry reaction. mdpi.com This modification can impact the steric and electronic properties of the molecule. Additionally, Michael addition reactions at the β-position of the ethylene bridge are a powerful tool for introducing a wide range of substituents. encyclopedia.pubmsu.edu The electron-withdrawing nature of the nitro group facilitates the addition of various nucleophiles. Cycloaddition reactions, such as the Diels-Alder reaction, can also be employed to construct more complex cyclic structures from the ethylene bridge. nih.gov

Table 3: Synthesis of Ethylene Bridge-Modified Analogues

| Aldehyde Starting Material | Nitroalkane | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Nitroethane | 1-Nitro-2-(3,4-dimethoxyphenyl)prop-1-ene | 56.5% | mdpi.com |

| 3,4-Ethylenedioxybenzaldehyde | Nitroethane | 1-Nitro-2-(3,4-ethylenedioxyphenyl)prop-1-ene | 30.3% | mdpi.com |

Preparation of Conjugates and Prodrug Structures

The catechol moiety of this compound is a prime target for the development of conjugates and prodrugs. Prodrug strategies are often employed to improve the pharmacokinetic properties of catechol-containing compounds. One common approach is to mask the polar hydroxyl groups with ester promoieties, which can be cleaved by esterases in the body to release the active drug. mdpi.com Another strategy involves the formation of glucuronide prodrugs, which can be selectively activated by the enzyme β-glucuronidase, often found at elevated levels in tumor microenvironments. nih.gov

Conjugation to peptides is another avenue for modifying the properties of this compound. Peptides can be attached to the catechol ring to enhance targeting to specific tissues or to improve solubility. google.comresearchgate.net The synthesis of such conjugates often involves the use of bifunctional linkers to connect the peptide to the catechol moiety. nih.gov

Table 4: Examples of Prodrug and Conjugate Strategies for Catechols

| Strategy | Activating Stimulus/Enzyme | Example Application | Reference |

|---|---|---|---|

| Ester-based Prodrugs | Esterases | Masking polar hydroxyl groups | mdpi.com |

| Glucuronide Prodrugs | β-Glucuronidase | Tumor-selective chemotherapy | nih.gov |

| Peptide Conjugation | N/A | Targeted delivery, improved solubility | google.com |

Advanced Structural Elucidation and Computational Characterization of 1 Nitro 2 3,4 Dihydroxyphenyl Ethylene

High-Resolution Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene, providing insights into its atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and proton framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum would provide information on the number and types of hydrogen atoms. The aromatic protons on the catechol ring would appear as distinct signals, influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitrovinyl substituent. The vinyl protons would exhibit characteristic shifts and coupling constants, confirming the geometry of the double bond.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbons of the dihydroxyphenyl ring, the ethylene (B1197577) bridge, and the nitro-functionalized carbon would all resonate at predictable chemical shifts.

Predicted NMR Data for this compound The following table presents predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H-α (vinyl) | ~7.5 - 8.0 | ~135 - 140 | Coupled to H-β. Shift influenced by the adjacent nitro group. |

| H-β (vinyl) | ~7.0 - 7.5 | ~130 - 135 | Coupled to H-α. Shift influenced by the adjacent aromatic ring. |

| H-2' (aromatic) | ~7.0 - 7.2 | ~115 - 120 | Shift influenced by ortho -OH and para -vinyl group. |

| H-5' (aromatic) | ~6.8 - 7.0 | ~118 - 123 | Shift influenced by ortho -OH and meta -vinyl group. |

| H-6' (aromatic) | ~6.9 - 7.1 | ~125 - 130 | Shift influenced by meta -OH and ortho -vinyl group. |

| -OH | ~5.0 - 6.0 | - | Broad singlets, chemical shift is concentration and solvent dependent. |

| C-1 (nitro-bearing) | - | ~140 - 145 | Deshielded due to the nitro group. |

| C-2 (vinyl) | - | ~130 - 135 | Part of the conjugated system. |

| C-1' (aromatic) | - | ~128 - 132 | Point of attachment for the vinyl group. |

| C-2' (aromatic) | - | ~115 - 120 | Shielded by the ortho -OH group. |

| C-3' (aromatic) | - | ~145 - 150 | Deshielded due to attachment of the hydroxyl group. |

| C-4' (aromatic) | - | ~145 - 150 | Deshielded due to attachment of the hydroxyl group. |

| C-5' (aromatic) | - | ~118 - 123 | Shielded by the ortho -OH group. |

| C-6' (aromatic) | - | ~125 - 130 | Influenced by the meta -OH and ortho -vinyl groups. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and studying the fragmentation pathways of a molecule. For this compound (C₈H₇NO₄), HRMS would provide a highly accurate mass measurement, validating its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers structural clues. The fragmentation of even-electron ions, typically generated via electrospray ionization (ESI), often involves the loss of small, stable neutral molecules. nih.gov For this compound, characteristic fragmentation would likely include the loss of the nitro group (NO₂; 46 Da) or nitric oxide (NO; 30 Da), which is a common pathway for nitroaromatic compounds. youtube.com Other potential fragmentations could involve cleavage of the ethylene bridge or loss of water from the catechol moiety.

Predicted HRMS Fragmentation Data

| m/z of Fragment | Proposed Loss | Notes |

|---|---|---|

| [M-NO₂]⁺ | Loss of a nitro radical (·NO₂) | A common fragmentation for nitro compounds. nih.gov |

| [M-NO]⁺ | Loss of nitric oxide (NO) | Another characteristic fragmentation pathway. |

| [M-H₂O]⁺ | Loss of water | Dehydration involving the catechol hydroxyl groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro (NO₂) and hydroxyl (O-H) groups. The nitro group exhibits two particularly intense stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. spectroscopyonline.com The O-H stretching of the catechol's hydroxyl groups would appear as a broad band in the 3500-3200 cm⁻¹ region, indicative of hydrogen bonding.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for identifying the C=C stretching of the ethylene bridge (around 1620-1640 cm⁻¹) and the aromatic ring breathing modes. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. nicoletcz.cz

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) | Weak |

| C-H (aromatic) | Stretching | 3100 - 3000 | Moderate |

| C-H (vinyl) | Stretching | 3080 - 3020 | Moderate |

| C=C (vinyl) | Stretching | 1640 - 1620 | Strong |

| C=C (aromatic) | Ring Stretching | 1600, 1500, 1450 | Strong |

| NO₂ (nitro) | Asymmetric Stretch | 1550 - 1500 | Moderate |

| NO₂ (nitro) | Symmetric Stretch | 1355 - 1345 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains a highly conjugated system, which acts as a chromophore. This system includes the dihydroxyphenyl ring, the ethylene double bond, and the nitro group. This extended π-electron system is expected to absorb strongly in the UV-Vis region.

The primary absorption would correspond to π → π* transitions. The presence of the electron-donating hydroxyl groups and the powerful electron-withdrawing nitro group creates a "push-pull" system, which typically results in a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths, potentially into the visible range. Analysis of the UV-Vis spectrum in solvents of varying polarity could also reveal information about the nature of the electronic ground and excited states.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a published crystal structure for this compound is not currently available, such an analysis would provide invaluable data.

Theoretical Studies on Molecular Conformation, Tautomerism, and Isomerism

In the absence of complete experimental data, theoretical and computational studies, often employing Density Functional Theory (DFT), serve as powerful predictive tools. earthlinepublishers.com Such studies can investigate the molecule's conformational landscape, the relative stabilities of isomers, and the potential for tautomerism.

Isomerism: A key theoretical question is the relative stability of the E (trans) and Z (cis) isomers of the C=C double bond. Computational calculations can determine the energy difference between these isomers and the activation energy for their interconversion, suggesting which isomer is thermodynamically preferred.

Conformation: Theoretical models can explore the rotation around the single bond connecting the phenyl ring and the vinyl group. This would identify the most stable conformation (i.e., the preferred dihedral angle) and the rotational energy barrier, providing insight into the molecule's flexibility.

Tautomerism: While the catechol moiety is generally stable, theoretical calculations could explore the energetic feasibility of any potential tautomeric forms, such as those involving proton transfer from a hydroxyl group to a nitro oxygen. Such forms are generally high in energy but can be computationally assessed. These theoretical approaches provide a deeper understanding of the molecule's intrinsic properties that complement experimental findings. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.net These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and the identification of reactive sites within the molecule.

Methodologies such as the B3LYP functional combined with basis sets like 6-31G or 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netufms.brnanobioletters.com For nitrostyrene (B7858105) derivatives, these calculations provide insights into the distribution of electron density, which is crucial for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nanobioletters.com For this compound, the electron-withdrawing nitro group (-NO2) and the electron-donating catechol moiety (3,4-dihydroxyphenyl) significantly influence the energies and localizations of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro group and the hydroxyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other reagents. For instance, in studies of similar β-nitrostyrenes, DFT has been used to determine that the most positively charged atom, after nitrogen, is a potential candidate for bonding, while the oxygen atoms carry the most negative charge, making them likely sites for bond formation. researchsquare.com

| Parameter | Description | Predicted Value/Observation |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | Localized primarily on the catechol ring and ethylene bridge |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Localized mainly on the nitro group and ethylene bridge |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical stability | Moderate gap, suggesting potential for reactivity |

| MEP Negative Regions | Sites for electrophilic attack | Oxygen atoms of the nitro and hydroxyl groups |

| MEP Positive Regions | Sites for nucleophilic attack | Hydrogen atoms of the hydroxyl groups and phenyl ring |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations provides a detailed understanding of the molecule's preferred shapes and dynamic behavior. chemrxiv.org

Molecular Mechanics (MM): MM methods employ classical physics to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds—specifically the C-C single bonds connecting the phenyl ring to the ethylene bridge and the C-N bond of the nitro group—a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (conformers) and the energy barriers between them. For β-nitrostyrene derivatives, studies have shown that the planarity of the molecule is a key factor. uc.pt The molecule is expected to have a nearly planar conformation to maximize π-conjugation, although steric hindrance can cause some deviation. uc.pt The orientation of the nitro group and the hydroxyl groups can lead to different stable conformers. mdpi.com

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations provide a dynamic picture of the molecule's conformational landscape, showing how it flexes, bends, and transitions between different conformations at a given temperature. An MD simulation of this compound, typically performed in a solvent like water to mimic physiological conditions, would reveal the stability of different conformers and the timescale of their interconversion. It would also highlight the role of intramolecular hydrogen bonding, for example, between the hydroxyl groups of the catechol moiety, in stabilizing certain conformations.

Key torsional angles that define the conformation of this compound include:

τ1 (C-C-C=C): The dihedral angle defining the rotation of the phenyl ring relative to the ethylene bridge.

τ2 (C=C-N=O): The dihedral angle defining the orientation of the nitro group relative to the double bond.

Studies on related nitrostyrene compounds have performed complete conformational analyses to gather structural information. uc.ptresearchgate.net For instance, it has been observed that while β-nitrostyrenes tend to be almost perfectly planar, substitutions can introduce tilts in the aromatic ring relative to the side chain. uc.pt

| Torsional Angle | Description | Predicted Stable Value(s) | Notes |

|---|---|---|---|

| τ1 (C-C-C=C) | Rotation of the phenyl ring | ~0° or ~180° | Favors planarity for maximum π-conjugation. |

| τ2 (C=C-N=O) | Rotation of the nitro group | ~0° or ~180° | The nitro group tends to be coplanar with the double bond. |

| - | Overall Conformation | Predominantly planar | Minor deviations from planarity are possible due to steric effects or intramolecular interactions. |

Investigations into Molecular Mechanisms and Pre Clinical Biological Activities of 1 Nitro 2 3,4 Dihydroxyphenyl Ethylene

In Vitro Studies on Cellular Interactions and Signalling Pathways

No specific studies on the cellular uptake, distribution, or subcellular localization of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene were identified in the current body of scientific literature. While research exists on the cellular uptake of other nanoparticles and compounds, this information is not directly applicable to the specified molecule.

There is a lack of published research detailing the specific effects of this compound on key cellular viability and proliferation pathways. While studies on other nitrocatechol and β-nitrostyrene derivatives suggest potential biological activity, including impacts on cell viability, these findings cannot be directly attributed to this compound without specific experimental evidence. Some research on related compounds, such as 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has indicated an ability to reduce cell viability in cancer cells through mechanisms like ROS-mediated DNA damage and mitochondrial dysfunction. nih.gov However, the structural differences preclude direct extrapolation of these findings.

No dedicated studies were found that investigate the impact of this compound on cell cycle progression. Research on other classes of compounds, such as polyphenols and novel ferrocene (B1249389) derivatives, has demonstrated the ability to induce cell cycle arrest at various phases, including G1 and G2/M. nih.govmdpi.com However, the specific effects of this compound on these mechanisms remain uninvestigated.

Enzyme Inhibition and Activation Profiling

Specific data on the interaction of this compound with oxidoreductases and transferases is not available. The catechol moiety present in the compound suggests potential for redox activity, a property seen in other nitrocatechol derivatives which are known to act as inhibitors of enzymes like catechol O-methyltransferase (COMT). nih.gov However, without direct experimental evidence, the inhibitory or activating profile of this compound on these or other enzymes remains unknown.

There is no available research on the modulation of kinase and phosphatase activity by this compound. Studies on structurally unrelated compounds have shown that it is possible to selectively modulate kinase and phosphatase activities. nih.gov Additionally, molecular docking studies on some 3,4-dimethoxy-β-nitrostyrene derivatives have suggested potential interactions with protein tyrosine phosphatase 1B (PTP1B). mdpi.com Nevertheless, these findings cannot be directly applied to this compound.

Protease Inhibition Mechanisms

The structural characteristics of this compound suggest its potential as a protease inhibitor. Research into related β-nitrostyrene derivatives has provided insights into possible mechanisms of action. For instance, certain β-nitrostyrene derivatives have been identified as potential inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The proposed mechanism involves the electrophilic nature of the nitroalkene group, which can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of the protease.

Furthermore, studies on trans-beta-nitrostyrene (B46478) (TBNS) and its derivatives have revealed their activity as slow-binding inhibitors of protein tyrosine phosphatases (PTPs), including PTP1B, SHP-1, and Yop. The inhibition mechanism is thought to involve an initial noncovalent binding of the inhibitor to the active site, followed by a nucleophilic attack by the catalytic cysteine residue on the nitro group of the TBNS derivative. This leads to the formation of a reversible, covalent adduct, effectively inactivating the enzyme. Given that this compound shares the core β-nitrostyrene structure, it is plausible that it could exert similar inhibitory effects on various proteases through these mechanisms.

| Derivative Class | Target Protease | Proposed Inhibition Mechanism |

|---|---|---|

| β-Nitrostyrenes | SARS-CoV-2 3CL protease | Michael addition with active site cysteine |

| trans-Beta-nitrostyrene (TBNS) Derivatives | Protein Tyrosine Phosphatases (PTP1B, SHP-1, Yop) | Nucleophilic attack by active site cysteine on the nitro group, forming a reversible covalent adduct |

Receptor Binding and Agonist/Antagonist Activity Research

Investigations into the receptor binding profile of nitrostyrene (B7858105) derivatives have uncovered significant interactions with nuclear receptors. Specifically, certain nitrostyrene compounds have been shown to act as ligands for the Retinoid X receptor alpha (RXRα). RXRα is a key player in various physiological processes, forming heterodimers with other nuclear receptors to regulate gene expression.

The binding of these nitrostyrene derivatives to RXRα can modulate its activity, leading to downstream effects on cellular signaling pathways. One notable consequence of this interaction is the inhibition of the tumor necrosis factor-alpha (TNFα)-induced activation of the nuclear factor-kappa B (NF-κB) signaling pathway. By binding to RXRα, these compounds can interfere with the protein-protein interactions necessary for the propagation of the inflammatory signal, thereby exerting an anti-inflammatory effect. This suggests that this compound may function as a modulator of RXRα, although further research is needed to confirm its specific agonist or antagonist activity at this receptor.

Mechanistic Insights into Antioxidant and Oxidative Stress Modulation

The chemical structure of this compound, particularly the presence of the catechol (3,4-dihydroxyphenyl) group, strongly suggests antioxidant capabilities. The mechanisms underlying these properties are multifaceted and involve direct interaction with reactive oxygen species (ROS) as well as modulation of the cellular redox environment.

Radical Scavenging Capacities and Mechanisms

The catechol moiety is a well-established pharmacophore for radical scavenging. It can readily donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Research on nitroderivatives of hydroxytyrosol, a compound that also contains the 3,4-dihydroxyphenyl group, has demonstrated that the introduction of a nitro group can significantly enhance antioxidant activity. nih.gov This suggests that the nitro group in this compound may potentiate its radical scavenging capacity. The electron-withdrawing nature of the nitro group can influence the bond dissociation enthalpy of the phenolic hydroxyl groups, potentially making hydrogen atom donation more favorable. The primary mechanisms of radical scavenging for phenolic compounds include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).

Metal Chelation Properties and Their Biological Implications

The catechol group is a highly effective chelator of metal ions, particularly those with a high charge density such as iron(III) and aluminum(III). By binding to these metal ions, it can prevent their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. This sequestration of pro-oxidant metal ions is a crucial aspect of its antioxidant and cytoprotective effects.

Studies have indicated that the presence of a nitro substituent on a catechol ring can enhance its metal chelating efficacy. This improved binding affinity can lead to a more significant reduction in metal-induced oxidative stress. The biological implications of this are substantial, as dysregulation of metal ion homeostasis is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cardiovascular disease.

| Structural Feature | Chelated Metal Ions | Effect of Nitro Group | Biological Implication |

|---|---|---|---|

| Catechol (3,4-dihydroxyphenyl) group | Iron(III), Aluminum(III) | Enhances chelating efficacy | Prevention of metal-catalyzed oxidative damage |

Modulation of Endogenous Antioxidant Enzyme Systems

In addition to direct antioxidant actions, phytochemicals can also exert their effects by modulating the expression and activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against oxidative stress.

While direct studies on the effect of this compound on these enzymes are limited, related compounds have been shown to influence their activity. For instance, fatty acid nitroalkenes are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those encoding for SOD and other antioxidant enzymes. It is plausible that this compound could also activate this pathway, thereby augmenting the cell's intrinsic antioxidant defenses.

Elucidation of Anti-inflammatory Pathways

The anti-inflammatory properties of nitrostyrene derivatives have been a significant area of investigation. Research on 1-nitro-2-phenylethylene (NPe), a compound structurally similar to this compound but lacking the hydroxyl groups, has provided valuable insights into the potential anti-inflammatory mechanisms.

Studies have shown that NPe can effectively suppress inflammatory responses both in vitro and in vivo. A key mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways. In inflammatory conditions, these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α. NPe has been demonstrated to reduce the phosphorylation of IκB-α and ERK1/2, which are critical steps in the activation of the NF-κB and ERK pathways, respectively. nih.govresearchgate.net This leads to a decrease in the production of inflammatory mediators.

Furthermore, as mentioned in section 4.3, nitrostyrene derivatives can inhibit the TNFα-induced activation of NF-κB through their interaction with RXRα. This represents an additional, and potentially synergistic, mechanism by which this compound could exert its anti-inflammatory effects.

| Compound Class | Modulated Pathway | Mechanism of Action |

|---|---|---|

| 1-Nitro-2-phenylethylene (NPe) | NF-κB and ERK | Inhibition of IκB-α and ERK1/2 phosphorylation |

| Nitrostyrene Derivatives | TNFα/NF-κB | Binding to RXRα, inhibiting its interaction with TRAF2 |

Regulation of Pro-inflammatory Cytokine and Chemokine Production

Research into the anti-inflammatory properties of β-nitrostyrene derivatives suggests a potential for these compounds to regulate the production of pro-inflammatory mediators. A study on a closely related compound, 3,4-methylenedioxy-β-nitrostyrene (MNS), demonstrated its ability to alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in a mouse model. frontiersin.orgnih.gov In this in vivo setting, MNS administration led to a significant reduction in the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-12p40 (IL-12p40). frontiersin.org This effect was attributed to the inhibition of the NLRP3 inflammasome, a key signaling platform in the innate immune system that drives the maturation and secretion of IL-1β. frontiersin.orgnih.govnih.gov Specifically, MNS was found to be more efficient at inhibiting the secretion of IL-1β than other known NLRP3 inhibitors by blocking the oligomerization of the apoptosis-associated speck-like protein (ASC). frontiersin.org

While this study was not conducted on this compound directly, the structural similarity suggests that the 3,4-disubstituted-β-nitrostyrene scaffold is a viable candidate for modulating pro-inflammatory cytokine production. The findings from the MNS study are summarized in the table below.

| Compound | Model | Key Findings | Reference |

| 3,4-Methylenedioxy-β-nitrostyrene (MNS) | DSS-induced colitis in mice | Reduced IL-1β and IL-12p40 production. | frontiersin.orgnih.gov |

| Inhibited NLRP3 inflammasome activation. | frontiersin.orgnih.gov | ||

| Blocked ASC oligomerization. | frontiersin.org |

Interaction with COX and LOX Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory process, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. While direct evidence of this compound interaction with these pathways is limited, studies on structurally analogous compounds provide some insights.

A study on 3,4-dihydroxychalcones, which share the 3,4-dihydroxyphenyl moiety, revealed potent inhibitory effects on both 5-lipoxygenase and cyclooxygenase. nih.gov Specifically, 2',5'-dimethoxy-3,4-dihydroxychalcone (B1236367) was found to inhibit cyclooxygenase to a similar extent as the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, and it was a more potent inhibitor of 5-lipoxygenase than quercetin. nih.gov Another study on a flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, also demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX. mdpi.com

These findings suggest that the 3,4-dihydroxyphenyl group may contribute to the inhibition of these key inflammatory enzymes. The dual inhibition of both COX and LOX pathways is considered a promising strategy for the development of anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Modulation of Transcription Factors (e.g., NF-κB, Nrf2)

The transcription factors Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are critical regulators of the cellular response to inflammation and oxidative stress. nih.govmdpi.commdpi.com NF-κB is a key promoter of inflammation, while Nrf2 orchestrates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

There is a well-established crosstalk between these two pathways, where the activation of Nrf2 can often lead to the suppression of NF-κB activity. nih.govmdpi.com Many naturally occurring compounds exert their anti-inflammatory effects by modulating this interplay. For instance, the activation of the Nrf2 pathway can lead to a decrease in intracellular reactive oxygen species (ROS), which in turn can inhibit the activation of the ROS-sensitive NF-κB pathway. nih.gov

While direct studies on this compound are not yet available, the β-nitrostyrene chemical scaffold has been shown to be a Michael acceptor, a characteristic that is known to activate the Nrf2 pathway by reacting with cysteine residues on Keap1, the main negative regulator of Nrf2. This suggests a plausible mechanism by which this compound could modulate these transcription factors, thereby exerting anti-inflammatory and antioxidant effects.

Antimicrobial and Antiviral Mechanism Research in In Vitro Models

Several studies have highlighted the antimicrobial potential of β-nitrostyrene derivatives. A study evaluating a range of these compounds reported that 3,4-dihydroxy-β-methyl-β-nitrostyrene, a compound closely related to the subject of this article, exhibited notable activity against Gram-negative bacteria. researchgate.net Another investigation into 3,4-dimethoxy-β-nitrostyrene derivatives found them to possess potential antifungal activity, particularly against Candida albicans. mdpi.com

The proposed mechanism for the antimicrobial action of some β-nitrostyrene derivatives involves the inhibition of protein tyrosine phosphatases (PTPs). researchgate.netmdpi.com These enzymes are crucial for various cellular signaling pathways in microorganisms. mdpi.com By acting as a phosphotyrosine mimetic, the nitrovinyl chain of β-nitrostyrene can interact with and inhibit PTPs, thereby disrupting essential cellular processes in the microbes. mdpi.com

The table below summarizes the antimicrobial activities of some relevant β-nitrostyrene derivatives.

| Compound | Microbial Strain(s) | Activity | Proposed Mechanism | Reference |

| 3,4-dihydroxy-β-methyl-β-nitrostyrene | Gram-negative bacteria | High activity | - | researchgate.net |

| 3,4-dimethoxy-β-nitrostyrene derivatives | Candida albicans | Potential antifungal activity | PTP1B inhibition | mdpi.com |

The antiviral potential of β-nitrostyrene derivatives has also been explored. A study investigating the inhibitory effects of seven β-nitrostyrene derivatives on the SARS-CoV-2 3CL protease, an enzyme essential for viral replication, found that these compounds could inhibit its activity. Molecular docking studies suggested that the β-nitro group and the aryl ring of the ligands played a significant role in binding to the active site of the protease.

Although the specific 3,4-dihydroxy derivative was not among those tested, this study provides a proof-of-concept for the potential of the β-nitrostyrene scaffold in developing antiviral agents that target key viral enzymes. Another study on a different nitro-containing compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), demonstrated inhibition of picornavirus replication by appearing to block an early event in the viral replication cycle after uncoating. nih.gov

Neurobiological System Interactions and Neuroprotection Mechanisms (In Vitro/In Vivo Animal Models)

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. Compounds with antioxidant and anti-inflammatory properties are therefore of great interest for their potential neuroprotective effects.

Furthermore, the activation of the Nrf2 pathway, a plausible mechanism for β-nitrostyrenes, is a well-recognized strategy for neuroprotection. nih.gov The induction of Nrf2-dependent antioxidant enzymes can protect neuronal cells from oxidative damage, a common feature of neurodegenerative disorders. nih.gov The potential for this compound to activate Nrf2 and modulate inflammatory pathways suggests it could have a beneficial role in neuroprotection, though further dedicated research is required to substantiate this.

Modulation of Neurotransmitter Systems (e.g., catecholamine pathways)

The 3,4-dihydroxyphenyl component of this compound is a catechol structure, identical to the core of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. nih.gov These neurotransmitters are fundamental to the regulation of mood, attention, and executive functions. frontiersin.org The structural analogy suggests that this compound could potentially interact with the catecholamine pathways. This interaction could occur through several mechanisms, including competitive binding to catecholamine receptors, modulation of neurotransmitter synthesis or degradation, or interference with transporter proteins. nih.gov For instance, compounds that influence catecholamine levels have shown effects on cognitive processes like learning and decision-making. nih.govbiorxiv.org While direct studies on this compound's impact on these pathways are not yet available, the presence of the catechol group provides a strong rationale for investigating its potential to modulate catecholaminergic neurotransmission.

Protection against Neuroinflammation and Oxidative Damage in Neural Cells

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The catechol moiety in this compound is known for its antioxidant properties. nih.gov Catechol-containing compounds can scavenge reactive oxygen species (ROS) and reduce oxidative damage in neural cells. nih.govresearchgate.netresearchgate.net Studies on similar catechol compounds have demonstrated their ability to inhibit inflammatory processes in microglia, the primary immune cells of the central nervous system. researchgate.netovid.com This anti-inflammatory action is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. ovid.com

Furthermore, the β-nitrostyrene part of the molecule may also contribute to its neuroprotective effects. While direct evidence for this compound is pending, research on related nitrostyrene derivatives has indicated potential neuroprotective activities. The combined presence of the antioxidant catechol group and the potentially anti-inflammatory nitrostyrene structure suggests that this compound could offer a dual-pronged approach to protecting neural cells from inflammatory and oxidative insults.

Anti-proliferative and Apoptosis Induction Studies in Cancer Cell Lines (Mechanistic Focus)

The β-nitrostyrene scaffold has been identified as a promising pharmacophore in the development of novel anti-cancer agents. nih.govnih.gov Various derivatives have demonstrated the ability to suppress the proliferation of cancer cells and induce programmed cell death. nih.govresearchgate.net

Induction of Apoptotic Pathways (e.g., caspase activation, mitochondrial pathways)

Several studies on β-nitrostyrene derivatives have highlighted their capacity to induce apoptosis in cancer cells. researchgate.netresearchgate.netgoettingen-research-online.de A key mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov The synthetic β-nitrostyrene derivative CYT-Rx20, for instance, has been shown to decrease the viability of breast cancer cells by activating caspases, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov

The induction of apoptosis by these compounds often involves the mitochondrial pathway. nih.govnih.gov This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, an event that is regulated by the Bcl-2 family of proteins. nih.govnih.gov For example, some β-nitrostyrene derivatives have been observed to induce the release of cytochrome c, subsequently triggering the apoptotic cascade. nih.gov The pro-apoptotic effects of nitrostyrene compounds have been demonstrated in various cancer cell lines, including chronic lymphocytic leukaemia (CLL), where they induced a significant dose-dependent increase in apoptosis. researchgate.net

Regulation of Autophagy and Necroptosis Mechanisms

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.commdpi.com Some β-nitrostyrene derivatives have been found to induce autophagy in cancer cells. researchgate.netnih.gov For example, CYT-Rx20 was observed to up-regulate autophagy-related proteins such as Beclin-1, ATG5, and LC-3 in breast cancer cells. nih.gov Interestingly, the inhibition of this induced autophagy with agents like chloroquine (B1663885) enhanced the cytotoxic effects of CYT-Rx20, suggesting that in this context, autophagy may act as a survival mechanism that, when blocked, can potentiate cancer cell death. nih.gov

Necroptosis is a form of programmed necrosis that is independent of caspases. nih.gov The interplay between autophagy and necroptosis is complex and context-dependent. nih.govoncotarget.com In some instances, defective autophagy can promote cell death by necroptosis. nih.gov While direct evidence linking this compound to necroptosis is not available, the ability of related β-nitrostyrene derivatives to modulate autophagy suggests that the potential for cross-talk with the necroptotic pathway warrants investigation.

Computational and In Vitro Models for ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The development of a successful therapeutic agent is heavily reliant on its pharmacokinetic properties, often summarized by the acronym ADME. csmres.co.uk In silico models are increasingly used in the early stages of drug discovery to predict these properties and identify compounds with favorable drug-like characteristics. nih.govbohrium.comnih.gov

In Silico Prediction of Pharmacokinetic Parameters

For a novel compound like this compound, in silico ADME prediction can provide valuable insights. These predictive models utilize the chemical structure of a compound to estimate various pharmacokinetic parameters.

Predicted ADME Parameters for this compound

| Parameter | Predicted Value/Characteristic | Implication |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likely to be absorbed from the gastrointestinal tract. |

| Intestinal Absorption | High | The small molecular size and moderate lipophilicity suggest good permeability across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Possible | The presence of polar hydroxyl groups may limit passive diffusion, but the overall small size could allow for some CNS penetration. |

| Plasma Protein Binding | Moderate to High | The aromatic rings and lipophilic character suggest potential binding to plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential Inhibitor | The catechol moiety may interact with the active sites of certain CYP isoforms. |

| Metabolism Pathways | Nitroreduction, Glucuronidation, Sulfation | The nitro group is susceptible to reduction, and the catechol hydroxyl groups are common sites for conjugation reactions. nih.govmdpi.comresearchgate.net |

| Excretion | ||

| Route of Excretion | Primarily Renal | Metabolites are likely to be more water-soluble and excreted through the kidneys. |

This table is based on the analysis of the chemical structure of this compound and in silico ADME predictions for structurally related compounds.

The nitroaromatic structure is a known pharmacophore but can also be associated with toxicity, often linked to the bioreduction of the nitro group. researchgate.net Therefore, a thorough evaluation of the metabolic fate and potential for toxicity is a critical aspect of the preclinical assessment of such compounds.

In Vitro Metabolic Stability and Metabolite Identification Studies

A comprehensive review of the scientific literature reveals a notable absence of specific studies on the in vitro metabolic stability and metabolite identification of this compound. To date, no published research has directly investigated the biotransformation of this particular compound in liver microsomes or other in vitro systems. This represents a significant gap in the understanding of its pharmacokinetic profile.

However, by examining the metabolism of structurally related compounds, namely nitrostyrene derivatives and molecules containing a catechol (3,4-dihydroxyphenyl) moiety, it is possible to propose potential metabolic pathways for this compound. The metabolism of xenobiotics is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Hypothetical Phase I Metabolism:

Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the parent molecule. For this compound, two primary sites are susceptible to Phase I metabolism: the nitro group and the aromatic catechol ring.

Nitro-reduction: The nitro group is a key functional group that can undergo reduction to form a nitroso intermediate, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine. This metabolic pathway is a common fate for many nitroaromatic compounds and can be catalyzed by both microsomal and cytosolic enzymes.

Aromatic Hydroxylation: Although the dihydroxyphenyl moiety is already hydroxylated, further oxidation of the aromatic ring is a possibility, though likely a minor pathway.

Hypothetical Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. The catechol structure of this compound provides readily available sites for conjugation reactions.

Glucuronidation: The two hydroxyl groups of the catechol moiety are prime targets for UDP-glucuronosyltransferases (UGTs), which would conjugate glucuronic acid to one or both of these positions.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl groups, leading to the formation of sulfate conjugates.

Methylation: Catechol-O-methyltransferase (COMT) is an enzyme that specifically catalyzes the methylation of one of the hydroxyl groups of a catechol ring, which would result in a guaiacol-type derivative.

Based on these established metabolic pathways for similar chemical structures, a list of potential metabolites of this compound can be hypothesized. It is imperative to emphasize that the following table represents predicted metabolites, and their actual formation has not been confirmed by experimental studies.

Table of Potential Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Phase |

| 1-Amino-2-(3,4-dihydroxyphenyl)ethylene | Nitro-reduction | I |

| 1-Nitro-2-(3-hydroxy-4-methoxyphenyl)ethylene | Methylation (COMT) | II |

| 1-Nitro-2-(4-hydroxy-3-methoxyphenyl)ethylene | Methylation (COMT) | II |

| This compound-3-O-glucuronide | Glucuronidation (UGT) | II |

| This compound-4-O-glucuronide | Glucuronidation (UGT) | II |

| This compound-3-O-sulfate | Sulfation (SULT) | II |

| This compound-4-O-sulfate | Sulfation (SULT) | II |

| 1-Amino-2-(3-hydroxy-4-methoxyphenyl)ethylene | Nitro-reduction, | I & II |

| Methylation | ||

| 1-Amino-2-(3,4-dihydroxyphenyl)ethylene-3-O-glucuronide | Nitro-reduction, | I & II |

| Glucuronidation |

Further empirical research, including in vitro incubation of this compound with liver microsomes followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS), is essential to definitively identify its metabolites and characterize its metabolic stability. Such studies would provide crucial data for understanding the compound's disposition and potential for bioactivation or detoxification in vivo.

Analytical Methodologies and Biotechnological Applications of 1 Nitro 2 3,4 Dihydroxyphenyl Ethylene

Development of Quantitative and Qualitative Analytical Methods

The quantitative and qualitative analysis of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene, a compound possessing both a catechol and a nitro functional group, can be approached using a variety of analytical techniques. The selection of a specific method would depend on the matrix in which the compound is present, the required sensitivity, and the desired level of structural confirmation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic and nitroaromatic compounds. For this compound, a reversed-phase HPLC method would likely be most effective.

A C18 column would be a suitable stationary phase, offering good retention for the moderately polar analyte. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a small amount of acid, like phosphoric or formic acid, to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Gradient elution may be necessary to achieve optimal separation from other components in a complex sample.

Several detection modes could be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Due to the presence of the aromatic ring, the nitro group, and the ethylene (B1197577) bridge, this compound is expected to have strong absorbance in the UV-Vis region, making it readily detectable. researchgate.net

Diode Array Detection (DAD): This would provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Electrochemical Detection (ED): The catechol moiety is electrochemically active and can be easily oxidized. Electrochemical detectors, such as coulometric or amperometric detectors, can offer very high sensitivity and selectivity for catechol-containing compounds. sielc.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer would provide molecular weight and fragmentation data, allowing for unequivocal identification and structural elucidation of the compound.

A summary of potential HPLC conditions is presented in Table 1.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. sielc.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common mobile phase for reversed-phase chromatography of phenolic compounds. Acid improves peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at ~280-320 nm or Electrochemical Detection | Aromatic and nitro groups absorb in this UV range. Catechol is electroactive. sielc.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar hydroxyl groups. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. ijern.comresearchgate.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization reagents for phenolic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net These reagents react with the hydroxyl groups of the catechol moiety to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. These derivatives are significantly more volatile and less polar, making them suitable for GC analysis. researchgate.netnih.govnih.gov

Once derivatized, the compound can be separated on a non-polar or semi-polar capillary GC column and detected by mass spectrometry. The mass spectrometer provides a fragmentation pattern (mass spectrum) that is characteristic of the derivatized molecule, allowing for confident identification and quantification.

Spectrophotometric and Fluorometric Assays

Spectrophotometric methods offer a simpler and more rapid approach for the quantification of this compound, particularly in less complex samples. The presence of the nitro-substituted catechol structure suggests that colorimetric assays could be developed. For instance, many nitrophenolic compounds exhibit a change in color and UV-Vis absorption spectrum with changes in pH. researchgate.netnih.gov In alkaline solutions, the phenolic protons can be abstracted, leading to a bathochromic (red) shift in the maximum absorbance wavelength. This property can be exploited for quantitative analysis. researchgate.net

Furthermore, the catechol moiety can react with specific reagents to produce colored products. The Folin-Ciocalteu reagent, for example, is commonly used for the determination of total phenolic content and relies on the reducing capacity of the phenolic hydroxyl groups. researchgate.net

Fluorometric assays could also be developed. While the native fluorescence of this compound may be weak, derivatization with a fluorescent tag or the use of a specific reaction that yields a fluorescent product could be explored. Some vinyl phenol (B47542) compounds, structurally related to the ethylene portion of the target molecule, possess intrinsic fluorescence that can be used for quantification. elsevierpure.com

Electrochemical Sensing Methods

Electrochemical methods are highly sensitive and selective for the detection of electroactive species like catechols and nitroaromatic compounds. The 3,4-dihydroxyphenyl (catechol) group of this compound can be readily oxidized at an electrode surface, while the nitro group can be reduced.

Cyclic voltammetry (CV) could be used to study the redox behavior of the compound and to determine its oxidation and reduction potentials. For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be employed. nih.govacs.org These methods can achieve very low detection limits, often in the nanomolar range. acs.org

The working electrode can be modified with various materials to enhance the sensitivity and selectivity of the detection. For example, carbon-based electrodes (glassy carbon, screen-printed carbon) or electrodes modified with nanomaterials have been shown to be effective for the detection of nitroaromatic compounds. nih.govacs.orgacs.org

Applications as a Chemical Probe or Molecular Tracer in Biological Systems

The unique chemical structure of this compound suggests its potential use as a chemical probe or molecular tracer in biological systems. The catechol moiety is known to interact with various biological targets and can be oxidized to a reactive ortho-quinone. nih.govresearchgate.net This reactive intermediate can then form covalent adducts with nucleophilic residues (such as cysteine) in proteins. nih.gov

By incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) into the molecule, it could be used to identify protein targets in living cells through chemical proteomics approaches. nih.govresearchgate.netrsc.org The nitro group, being a strong electron-withdrawing group, could modulate the reactivity of the catechol ring, potentially offering a different reactivity profile compared to naturally occurring catechols like dopamine.

Furthermore, the nitro group can be reduced under hypoxic conditions, a characteristic of some disease states like cancer. This property could be exploited to develop probes that are selectively activated in hypoxic environments. Synthetic fluorescent probes are valuable tools for studying the roles of various molecules in biological systems. rsc.org

Integration in Biosensor Design and Development for Specific Analyte Detection

The distinct chemical properties of this compound make it a candidate for integration into biosensor designs. Biosensors are analytical devices that combine a biological component with a physicochemical detector.

The nitroaromatic portion of the molecule could be a target for enzymes that catalyze the reduction of nitro groups. Such an enzyme could be immobilized on an electrode surface, and the electrochemical signal generated upon the reduction of this compound could be measured. The presence of specific analytes that inhibit or enhance this enzymatic reaction could then be detected. The design of biosensors often involves the integration of various components to achieve sensitive and selective detection. researchgate.netmdpi.com

Conversely, the catechol moiety could act as a signaling unit in a biosensor. For instance, if the compound is used as a substrate for an enzyme like tyrosinase, the enzymatic reaction could be monitored electrochemically or spectrophotometrically. The activity of the enzyme, and thus the sensor signal, could be modulated by the presence of specific inhibitors or activators, allowing for their detection. The development of biosensors for nitro compounds is an active area of research, with applications in environmental monitoring and clinical diagnostics. nih.gov

A summary of the potential applications is provided in Table 2.

Table 2: Potential Biotechnological Applications of this compound

| Application Area | Proposed Mechanism of Action | Potential Utility |

|---|---|---|

| Chemical Probe | Covalent modification of proteins via oxidation of the catechol moiety to a reactive quinone. nih.govresearchgate.net | Identification of novel protein targets; studying cellular pathways. |

| Molecular Tracer | Selective reduction of the nitro group under hypoxic conditions. | Imaging and studying hypoxic environments in cells and tissues. |

| Biosensor Component | As a substrate for nitroreductases or polyphenol oxidases. | Detection of enzyme activity or the presence of inhibitors/activators. nih.gov |

Role in Material Science and Polymer Chemistry

Currently, there is a notable absence of publicly available scientific literature detailing the role of this compound in the fields of material science and polymer chemistry. Extensive searches of academic and research databases did not yield specific information regarding the reactivity of its ethylene linkage in polymerization processes, its potential as a monomer, or its incorporation into polymeric materials.

The reactivity of the ethylene linkage is a critical factor for a compound's application in polymer chemistry, often involving addition or cycloaddition reactions. While research exists on the polymerization of other ethylene derivatives and the cycloaddition reactions of different nitroalkenes, specific studies on this compound are not presently available. The unique combination of a nitro group, a catechol moiety, and an ethylene linkage suggests that the compound could theoretically participate in various chemical transformations relevant to material science. However, without experimental data, any discussion of its potential in this area remains speculative.

Therefore, this section cannot provide detailed research findings, data tables, or an in-depth analysis of its contributions to material science and polymer chemistry due to the lack of available research. Further investigation into the synthesis and reactivity of this specific compound is required to ascertain its potential applications in these fields.

Future Research Directions and Unexplored Avenues for 1 Nitro 2 3,4 Dihydroxyphenyl Ethylene

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene and its derivatives should prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Conventional methods for producing nitrostyrene (B7858105) derivatives often involve harsh reaction conditions and the use of hazardous reagents. researchgate.netnih.gov Future research should focus on the development of more sustainable and atom-economical synthetic routes.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, simplify work-up procedures, and increase product yields in the synthesis of various organic compounds, including those with catechol moieties. psu.eduijnrd.orgnih.govuzh.ch The application of MAOS to the Henry reaction between 3,4-dihydroxybenzaldehyde (B13553) and nitromethane (B149229) could offer a significantly greener and more efficient pathway to this compound.

Further exploration into novel catalytic systems is also warranted. The use of solid acid catalysts or biodegradable catalysts could replace traditional homogeneous catalysts, facilitating easier separation and recycling, thereby reducing waste. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could further enhance the sustainability of the synthesis.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ijnrd.orgnih.gov | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound. |

| Green Catalysis | Use of reusable and environmentally benign catalysts. | Development of novel solid acid or biocatalysts for the nitration of catechol derivatives. |

| Solvent-Free/Green Solvents | Elimination or replacement of hazardous organic solvents. | Investigation of reaction kinetics and yields in the absence of traditional solvents or in green alternatives. |

Advanced Mechanistic Elucidation of Cellular and Molecular Targets

A critical area for future research is the detailed identification and characterization of the cellular and molecular targets of this compound. The biological activity of nitrostyrene derivatives is often attributed to their electrophilic nature, allowing them to react with nucleophilic residues in proteins, such as cysteine. nih.gov

Chemoproteomic profiling stands out as a powerful strategy to globally identify the protein targets of this compound in living cells. nih.govnih.gov By using a "clickable" version of this compound, researchers can enrich and identify its binding partners, providing a comprehensive map of its interactions within the cellular proteome. nih.gov This approach has been successfully used to identify novel targets for other electrophilic molecules, revealing enrichment in transmembrane proteins and those involved in lipid metabolism. nih.gov

Future studies should also investigate the downstream signaling pathways modulated by the interaction of the compound with its targets. This could involve examining its effects on key cellular processes such as inflammation, apoptosis, and oxidative stress. Understanding the precise molecular mechanisms will be crucial for elucidating its therapeutic potential and any potential off-target effects.

Diversification of Chemical Scaffolds Based on the Core Structure

To explore the full therapeutic potential of this compound, future research should focus on the synthesis and biological evaluation of a diverse library of analogues. By systematically modifying the core structure, it is possible to investigate structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Modifications could include:

Substitution on the catechol ring: Introducing different functional groups to the aromatic ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for specific targets.